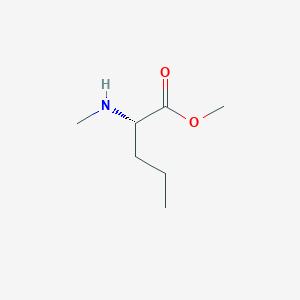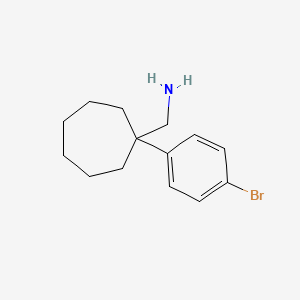
(1-(4-Bromophenyl)cycloheptyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Bromophenyl)cycloheptyl)methanamine: is an organic compound with the molecular formula C14H20BrN It is characterized by a cycloheptyl ring substituted with a bromophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromophenyl)cycloheptyl)methanamine typically involves the following steps:
Bromination: The starting material, cycloheptanone, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Formation of the Cycloheptyl Ring: The brominated intermediate is then subjected to cyclization to form the cycloheptyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Bromophenyl)cycloheptyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-(4-Bromophenyl)cycloheptyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)cycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)cycloheptyl)methanamine
- (1-(4-Fluorophenyl)cycloheptyl)methanamine
- (1-(4-Methylphenyl)cycloheptyl)methanamine
Uniqueness
(1-(4-Bromophenyl)cycloheptyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20BrN |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
[1-(4-bromophenyl)cycloheptyl]methanamine |
InChI |
InChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2 |
InChI Key |
ZKNXLFZOYHMIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



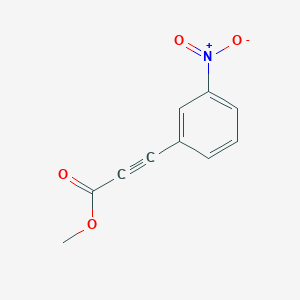
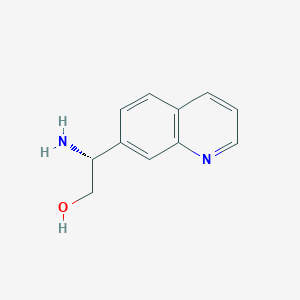
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)
![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)
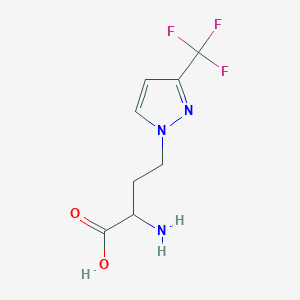

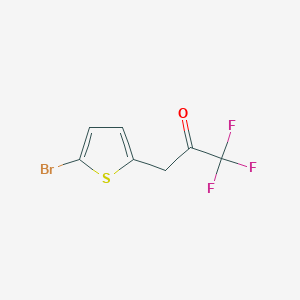

![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
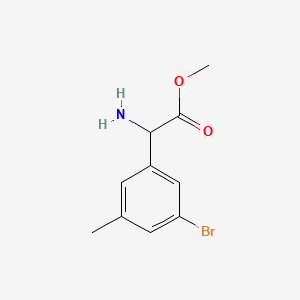
![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
